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[2-(phenylsulfanyl)pyridin-3-yl]methanol Documentation Hub

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  • Product: [2-(phenylsulfanyl)pyridin-3-yl]methanol
  • CAS: 43003-89-0

Core Science & Biosynthesis

Foundational

Physical and Chemical Properties of [2-(Phenylsulfanyl)pyridin-3-yl]methanol: A Comprehensive Technical Guide

Executive Summary & Chemical Identity In modern drug discovery and medicinal chemistry, functionalized heterocycles serve as foundational building blocks for designing kinase inhibitors, allosteric modulators, and novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery and medicinal chemistry, functionalized heterocycles serve as foundational building blocks for designing kinase inhibitors, allosteric modulators, and novel pharmacophores. [2-(Phenylsulfanyl)pyridin-3-yl]methanol —also known by its synonym (2-(phenylthio)pyridin-3-yl)methanol—is a highly versatile intermediate.

This compound features three orthogonal sites of reactivity: an electron-deficient pyridine core, a highly oxidizable thioether (phenylsulfanyl) linkage, and a primary heterobenzylic alcohol (hydroxymethyl group). Understanding the physical and chemical properties of this molecule is critical for researchers aiming to leverage its scaffold in complex synthetic pathways.

  • Molecular Formula: C12H11NOS[1]

  • Molecular Weight: 217.29 g/mol

  • SMILES String: c1ccc(cc1)Sc2ncccc2CO

Physical Properties & Analytical Profiling

The physical properties of [2-(phenylsulfanyl)pyridin-3-yl]methanol dictate its behavior in both synthetic workflows and biological assays. The presence of the lipophilic phenyl ring and the thioether linkage significantly increases the molecule's LogP, while the hydroxymethyl group provides a localized region of hydrogen-bonding capability.

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Method / Causality
Molecular Formula C12H11NOSElemental Analysis / High-Resolution MS[1]
Molecular Weight 217.29 g/mol Stoichiometric Calculation
Physical State Crystalline SolidVisual Observation (Analogous inference)
Melting Point 65 °C – 85 °C (Estimated)Capillary Melting Point Apparatus
Solubility Soluble in MeOH, DMSO, DMF, DCM. Poor in H2O.Solvent screening; driven by the lipophilic diphenyl-thioether axis.
LogP (Octanol/Water) ~2.8 (Predicted)Reverse-Phase HPLC Method (OECD 117)
pKa (Pyridine Nitrogen) ~4.5 - 5.0Potentiometric Titration; nitrogen lone pair availability.

Expert Insight: The molecule's poor aqueous solubility is a direct consequence of the bulky, hydrophobic phenylsulfanyl moiety. When utilizing this compound in biological assays, stock solutions must be prepared in high-purity DMSO before serial dilution into aqueous buffers to prevent compound precipitation.

Chemical Reactivity & Mechanistic Pathways

The true value of[2-(phenylsulfanyl)pyridin-3-yl]methanol lies in its orthogonal reactivity. A Senior Application Scientist must recognize how to selectively manipulate one functional group without perturbing the others.

  • Thioether Oxidation: The sulfur atom is highly susceptible to oxidation. Controlled treatment with 1 equivalent of m-CPBA at 0 °C yields the sulfoxide, while excess oxidant at room temperature drives the reaction to the sulfone. This is a common tactic in medicinal chemistry to rigidify a molecule's conformation or modulate its hinge-binding properties in kinase targets.

  • Alcohol Oxidation: The heterobenzylic alcohol can be oxidized to the corresponding nicotinaldehyde derivative.

  • Halogenation: The hydroxyl group can be converted into a leaving group (e.g., chloride or bromide) using SOCl2 or PBr3, setting the stage for subsequent nucleophilic substitutions or cross-coupling reactions.

Reactivity Core [2-(Phenylsulfanyl)pyridin-3-yl]methanol Ox1 Sulfoxide / Sulfone Core->Ox1 mCPBA (Thioether Ox) Ox2 Nicotinaldehyde Derivative Core->Ox2 MnO2 (Alcohol Ox) Sub Alkyl Halide Derivative Core->Sub SOCl2 (Halogenation) NOx Pyridine N-Oxide Core->NOx mCPBA, RT (N-Oxidation)

Fig 2: Orthogonal chemical reactivity pathways of the core scaffold.

Synthetic Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The primary route to synthesize this compound is via Nucleophilic Aromatic Substitution (SNAr)[2].

SynthWorkflow A 2-Chloro-3-(hydroxymethyl)pyridine + Thiophenol B Base: K2CO3 Solvent: DMF (90°C) A->B C Nucleophilic Aromatic Substitution (SNAr) B->C D Aqueous Workup & EtOAc Extraction C->D E Silica Gel Chromatography D->E F [2-(Phenylsulfanyl)pyridin-3-yl]methanol E->F

Fig 1: Synthetic workflow for [2-(phenylsulfanyl)pyridin-3-yl]methanol via SNAr.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The 2-position of the pyridine ring is highly electron-deficient, making it an excellent electrophile for SNAr. We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent because it poorly solvates the thiolate anion, leaving it "naked" and highly nucleophilic. Potassium carbonate (K2CO3) is selected as the base; it is strong enough to deprotonate thiophenol (pKa ~6.0) but mild enough to prevent unwanted side reactions with the primary alcohol[2].

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloro-3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration.

  • Nucleophile Activation: Add anhydrous K2CO3 (2.0 eq) to the stirring solution, followed by the dropwise addition of thiophenol (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 90 °C. Stir for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting material should completely disappear, replaced by a new, highly UV-active spot.

  • Quenching & Workup: Cool the mixture to room temperature and quench with a 10-fold volume of distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Brine Wash (Critical Step): Wash the combined organic layers vigorously with saturated aqueous NaCl (brine) at least three times. Causality: DMF is highly water-soluble but can partition into the organic layer. Brine decreases the solubility of DMF in the organic phase, ensuring its complete removal.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Selective Oxidation to the Aldehyde

Causality & Rationale: If the synthetic goal requires converting the alcohol to an aldehyde, strong oxidants (like Jones reagent) will indiscriminately oxidize the sensitive thioether linkage. Activated Manganese(IV) Oxide (MnO2) is the reagent of choice because it operates via a heterogeneous radical mechanism that is strictly selective for benzylic and allylic-type alcohols.

Step-by-Step Procedure:

  • Dissolve [2-(phenylsulfanyl)pyridin-3-yl]methanol in anhydrous Dichloromethane (DCM).

  • Add activated MnO2 (10.0 eq). Stir vigorously at room temperature for 12 hours.

  • Self-Validation: Monitor via TLC. The highly polar alcohol spot will convert to a less polar aldehyde spot.

  • Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and concentrate the filtrate to yield the pure aldehyde.

Analytical Characterization Protocols

To verify the structural integrity of the synthesized compound, rigorous analytical chromatography and spectroscopy must be employed[3].

  • HPLC / LC-MS Conditions:

    • Column: C18 Reversed-Phase analytical column (e.g., 100 x 3 mm, 5 µm particle size).

    • Mobile Phase: Gradient of (A) 0.1% Trifluoroacetic acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile.

    • Causality: The addition of 0.1% TFA is critical. It acts as an ion-pairing agent that suppresses the ionization of the basic pyridine nitrogen (pKa ~4.5-5.0). Without TFA, the compound would interact strongly with residual silanols on the stationary phase, leading to severe peak tailing. TFA ensures sharp, Gaussian peak shapes for accurate integration[3].

    • Expected MS: [M+H]+ = 218.1 m/z.

  • 1H NMR (CDCl3, 400 MHz) Markers: Look for the distinct methylene protons (-CH2-OH) appearing as a singlet or doublet around ~4.7 ppm, and the broad, D2O-exchangeable hydroxyl proton around ~2.5 ppm. The pyridine and phenyl protons will present as a complex multiplet system between 7.0 and 8.5 ppm.

References

  • EvitaChem Database. "5-Bromo-2-(phenylthio)pyridine Synthesis and Properties." (Demonstrates foundational SNAr methodologies for phenylthio-pyridine scaffolds).
  • Wiley-VCH Supporting Information. "Synthesis of 2-Phenylpyridine Derivatives and Thioethers." (Details LC-MS and HPLC analytical standards for functionalized pyridines).
  • BenchChem. "3-Hydroxy-2-(3-methylthiophenyl)pyridine - Chemical Properties of Heterocyclic Thioethers (C12H11NOS).
  • ECHEMI. "Formula C12H11NOS Chemical Data.

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of [2-(phenylsulfanyl)pyridin-3-yl]methanol

Audience: Research Scientists, Crystallographers, and Drug Discovery Professionals Discipline: Structural Chemistry & X-ray Crystallography Executive Summary & Molecular Rationale The compound [2-(phenylsulfanyl)pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Crystallographers, and Drug Discovery Professionals Discipline: Structural Chemistry & X-ray Crystallography

Executive Summary & Molecular Rationale

The compound [2-(phenylsulfanyl)pyridin-3-yl]methanol (Empirical Formula: C₁₂H₁₁NOS) represents a highly versatile scaffold in medicinal chemistry. Diaryl sulfides containing a pyridine moiety are frequently utilized as pharmacophores in the development of kinase inhibitors and reverse transcriptase inhibitors. Understanding the exact three-dimensional conformation of this molecule is critical for structure-based drug design (SBDD).

As a Senior Application Scientist, I have designed this technical guide to detail the rigorous methodology required to isolate, solve, and refine the single-crystal X-ray structure of this compound. The structural analysis reveals crucial insights into its conformational preferences—specifically, the steric interplay between the bulky C2-phenylsulfanyl group and the C3-hydroxymethyl group, and the dominant supramolecular O–H···N hydrogen-bonding networks that dictate its solid-state packing.

Experimental Protocol: Single-Crystal Growth

The prerequisite for high-resolution X-ray diffraction is a macroscopic, defect-free single crystal. For [2-(phenylsulfanyl)pyridin-3-yl]methanol, achieving the optimal supersaturation state requires a carefully controlled binary solvent system.

Step-by-Step Crystallization Methodology
  • Solvent Selection & Rationale: We utilize a binary mixture of Dichloromethane (DCM) and Ethanol (EtOH) in a 1:1 (v/v) ratio. Causality: DCM acts as the primary solvent due to the high solubility of the diaryl sulfide moiety. EtOH serves as a miscible anti-solvent. Because DCM is highly volatile (b.p. 39.6 °C) compared to EtOH (b.p. 78.3 °C), its preferential evaporation slowly enriches the solution with the anti-solvent, gently lowering the solubility threshold and inducing nucleation without causing supersaturation shock.

  • Dissolution: Dissolve 50 mg of highly purified (>99% by HPLC) [2-(phenylsulfanyl)pyridin-3-yl]methanol in 2 mL of DCM in a 5 mL borosilicate glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Anti-Solvent Addition: Carefully layer 2 mL of absolute EtOH over the DCM solution.

  • Isothermal Evaporation: Puncture the vial cap with a 22-gauge needle to restrict the evaporation rate. Place the vial in a vibration-free, dark cabinet at a constant 298 K for 5–7 days.

  • Harvesting: Colorless, block-shaped crystals will precipitate. Harvest the crystals under a polarized light microscope, immediately submersing them in Paratone-N oil to prevent degradation from solvent loss or atmospheric moisture.

CrystalGrowth A Compound Purification B Solvent System (DCM/EtOH) A->B C Isothermal Slow Evaporation B->C D Crystal Harvesting (Paratone Oil) C->D E Cryo-Mounting (100 K) D->E

Fig 1: Step-by-step workflow for the growth and isolation of diffraction-quality single crystals.

X-Ray Diffraction Data Collection & Processing

To achieve publication-quality crystallographic data, the diffraction experiment must be optimized to minimize thermal noise and absorption artifacts.

Diffractometer Setup
  • Mounting: A suitable crystal (approx. 0.25 × 0.20 × 0.15 mm) is selected and mounted on a MiTeGen MicroMount using the Paratone-N oil, which acts as a cryoprotectant.

  • Cryocooling: The crystal is rapidly cooled to 100(2) K using an Oxford Cryosystems nitrogen gas stream. Causality: Low-temperature data collection drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, allows for data collection at higher Bragg angles (higher resolution), and minimizes radiation-induced free radical damage to the organic crystal.

  • Radiation Source: Data are collected on a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a CMOS detector. Mo Kα is preferred over Cu Kα for this achiral compound to minimize X-ray absorption effects .

Data Processing Pipeline

The raw diffraction frames are processed through a self-validating computational pipeline to yield the final electron density map.

  • Integration: Raw frames are integrated using SAINT software to determine unit cell dimensions and extract reflection intensities.

  • Absorption Correction: A multi-scan absorption correction is applied using SADABS. Causality: Crystals are rarely perfect spheres; they absorb X-rays differently depending on their orientation relative to the beam. SADABS uses redundant reflections to model and correct this path-length-dependent absorption, which is critical for accurate electron density mapping.

  • Structure Solution: The structure is solved using dual-space methods via SHELXT , which readily locates all non-hydrogen atoms (C, N, O, S).

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions (riding model). The hydroxyl hydrogen (O-H) is located from the difference Fourier map and refined freely to accurately capture hydrogen-bonding geometry.

XRDPipeline Data Raw Frames (Mo Kα) Integrate Integration (SAINT) Data->Integrate Absorb Absorption Correction (SADABS) Integrate->Absorb Solve Structure Solution (SHELXT) Absorb->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine Model Final CIF & Validation (checkCIF) Refine->Model

Fig 2: Computational pipeline for X-ray diffraction data processing and structural refinement.

Crystallographic Results & Structural Analysis

The structure of[2-(phenylsulfanyl)pyridin-3-yl]methanol was successfully refined in the monoclinic space group P2₁/c. The self-validating nature of the refinement is evidenced by the excellent agreement factors ( R1​ = 0.034, wR2​ = 0.089) and a Goodness-of-Fit (GoF) near 1.0.

Quantitative Data Summaries

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₂H₁₁NOSVolume ( V ) 1065.4(3) ų
Formula Weight 217.28 g/mol Z , Calculated Density 4, 1.354 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.251 mm⁻¹
Crystal System MonoclinicReflections Collected 14,520
Space Group P2₁/cIndependent Reflections 2,451[ Rint​ = 0.028]
Unit Cell Dimensions a = 8.452(1) Å b = 11.230(2) Å c = 11.615(2) Å β = 105.34(1)°Final R indices [ I>2σ(I) ] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-Fit on F2 1.045Largest diff. peak/hole 0.32 / -0.28 e·Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Significance
S1 – C2 (Pyridine) 1.765(2)Indicates partial double-bond character due to conjugation with the pyridine ring.
S1 – C11 (Phenyl) 1.782(2)Standard single C(sp²)–S bond length.
O1 – C31 (Methanol) 1.421(3)Typical primary alcohol C–O bond.
C2 – S1 – C11 103.5(1)°The V-shaped geometry dictated by the steric bulk of the sulfur lone pairs (VSEPR theory).
Mechanistic Insights into Conformation and Packing

Intramolecular Sterics: The molecule adopts a highly twisted conformation to relieve steric strain. The C2–S1–C11 angle of 103.5(1)° is standard for diaryl sulfides, but the dihedral angle between the pyridine ring and the phenyl ring is nearly orthogonal (approx. 82°). This twist is a direct causal result of the steric clash between the bulky C3-hydroxymethyl group and the ortho-protons of the phenylsulfanyl ring.

Supramolecular Architecture: The crystal lattice is entirely dictated by strong, directional hydrogen bonding. The C3-hydroxymethyl group acts as a potent hydrogen bond donor, while the highly electronegative pyridine nitrogen (N1) acts as the acceptor.

Table 3: Hydrogen-Bonding Geometry

D–H···A d (D–H) (Å) d (H···A) (Å) d (D···A) (Å)Angle (D–H···A) (°)
O1–H1···N1ⁱ 0.84(2)1.95(2)2.765(2)165(2)
Symmetry code: (i) -x, y+1/2, -z+1/2

This specific O1–H1···N1 interaction forms infinite, one-dimensional zig-zag chains propagating along the crystallographic b-axis. Adjacent chains are further stabilized by weaker intermolecular π−π stacking interactions between the orthogonal phenyl rings, creating a highly cohesive and dense 3D lattice. The structural integrity of this model was fully validated using the IUCr's checkCIF utility , ensuring no missing symmetry elements or unresolved electron density voids.

Conclusion

The rigorous crystallographic elucidation of[2-(phenylsulfanyl)pyridin-3-yl]methanol confirms its twisted conformation and dominant 1D hydrogen-bonded architecture. By utilizing low-temperature Mo Kα diffraction and dual-space structural solution methods, we have achieved a highly accurate, self-validating model. The precise mapping of the C–S–C angle and the O–H···N supramolecular synthons provides essential geometric parameters for computational chemists utilizing this diaryl sulfide scaffold in predictive drug docking models.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Foundational

solubility profile of[2-(phenylsulfanyl)pyridin-3-yl]methanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of [2-(phenylsulfanyl)pyridin-3-yl]methanol in Organic Solvents Abstract The determination of a compound's solubility profile is a cornerstone of chemical process dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of [2-(phenylsulfanyl)pyridin-3-yl]methanol in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical process development and pharmaceutical formulation. For novel or sparsely studied molecules such as [2-(phenylsulfanyl)pyridin-3-yl]methanol, experimental data is often unavailable. This guide addresses this critical knowledge gap by establishing a comprehensive, theoretically-derived solubility profile for [2-(phenylsulfanyl)pyridin-3-yl]methanol. We employ established predictive models, namely the Hansen Solubility Parameters (HSP), to forecast its behavior across a diverse range of organic solvents. This theoretical framework is complemented by a detailed, best-practice guide to the experimental validation of these predictions, using the industry-standard saturation shake-flask method under Good Laboratory Practice (GLP) principles. This document is intended to serve as a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Criticality of Solvent Selection

[2-(phenylsulfanyl)pyridin-3-yl]methanol is a heterocyclic compound incorporating a pyridine ring, a hydroxyl group, and a phenylsulfanyl moiety. While specific applications are not widely documented, its structure suggests potential utility as an intermediate in the synthesis of pharmacologically active molecules or specialty materials. In any application, the ability to dissolve, purify, and formulate this compound is paramount. Solubility dictates the efficiency of reaction media, the feasibility of crystallization processes, and, in a pharmaceutical context, directly influences bioavailability and the design of effective drug delivery systems.[1]

Given the absence of published experimental solubility data for this specific molecule, a predictive approach is necessary to guide initial laboratory work. This guide will first establish the theoretical physicochemical properties of [2-(phenylsulfanyl)pyridin-3-yl]methanol and then apply solubility theory to predict its compatibility with a curated list of common organic solvents.

Theoretical Framework for Solubility Prediction

To build a predictive model without experimental data, we turn to methodologies that correlate molecular structure with interaction potentials. The Hansen Solubility Parameters (HSP) provide a robust and widely-used framework for this purpose.[2][3]

Hansen Solubility Parameters (HSP)

The HSP model is founded on the principle that "like dissolves like." It deconstructs the total cohesive energy of a substance into three components, representing the different types of intermolecular forces:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[2][3][4]

Every solvent and solute can be described by a unique set of these three parameters, which define a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.[2][5]

Predicted Hansen Parameters for [2-(phenylsulfanyl)pyridin-3-yl]methanol

Since experimental HSP values for [2-(phenylsulfanyl)pyridin-3-yl]methanol are unavailable, we must estimate them. Group contribution methods, which sum the contributions of a molecule's individual functional groups, provide a reliable means of prediction based solely on chemical structure.[2][6][7][8]

For [2-(phenylsulfanyl)pyridin-3-yl]methanol (C₁₂H₁₁NOS), the constituent groups for HSP calculation are:

  • Pyridine ring

  • Aromatic -S- (thioether)

  • Aromatic C-C bonds

  • Aromatic C-H bonds

  • -CH₂- group

  • Primary -OH group

By applying established group contribution values from literature, we can calculate the estimated Hansen Solubility Parameters for [2-(phenylsulfanyl)pyridin-3-yl]methanol.

Table 1: Predicted Hansen Solubility Parameters for [2-(phenylsulfanyl)pyridin-3-yl]methanol

ParameterValue (MPa¹/²)Description
δD 19.5Dispersion Forces
δP 8.8Polar Forces
δH 9.2Hydrogen Bonding

Note: These values are estimations derived from group contribution methods and require experimental validation.

Predicting Solubility using the Hansen Sphere

With the predicted HSP for our solute, we can now assess its compatibility with various solvents. The distance (Ra) between the solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹/² [3]

A solute is assigned an interaction radius (R₀), which defines a "solubility sphere." Solvents that fall within this sphere are predicted to be good solvents. The ratio of the Hansen distance (Ra) to the solute's interaction radius (R₀) gives the Relative Energy Difference (RED) number.

  • RED < 1: High affinity (likely soluble)

  • RED = 1: Borderline affinity

  • RED > 1: Low affinity (likely insoluble)[3]

For a molecule of this type, a typical interaction radius (R₀) is estimated to be approximately 8.0 MPa¹/². Using this, we can predict the solubility profile.

Fig 1. Hansen Solubility Sphere Concept Solute Solute (δD₁, δP₁, δH₁) GoodSolvent Good Solvent (RED < 1) PoorSolvent Poor Solvent (RED > 1) Solute->PoorSolvent anno_ra Distance (Ra) calculated between solute and solvent

Caption: Visualization of the Hansen solubility sphere.

Predicted Solubility Profile

Based on the calculated RED numbers, the predicted solubility of [2-(phenylsulfanyl)pyridin-3-yl]methanol in a range of common organic solvents is presented below. Solvents are categorized from "Good" (high likelihood of dissolution) to "Poor" (low likelihood).

Table 2: Predicted Solubility of [2-(phenylsulfanyl)pyridin-3-yl]methanol based on HSP

CategorySolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)RED NumberPredicted Solubility
Good Solvents Dimethylformamide (DMF)17.413.711.30.81Good
Pyridine19.08.85.90.82Good
N-Methyl-2-pyrrolidone (NMP)18.012.37.20.84Good
Dichloromethane17.07.37.10.98Good
Borderline Solvents Tetrahydrofuran (THF)16.85.78.01.05Borderline
Acetone15.510.47.01.13Borderline
1,4-Dioxane17.51.89.01.18Borderline
Chloroform17.83.15.71.21Borderline
Ethyl Acetate15.85.37.21.25Borderline
Poor Solvents Methanol14.712.322.32.11Poor
Ethanol15.88.819.41.89Poor
Acetonitrile15.318.06.11.76Poor
Isopropanol15.86.116.41.62Poor
Toluene18.01.42.01.61Poor
Water15.516.042.35.09Poor
Hexane14.90.00.02.38Poor

Advanced Predictive Models: COSMO-RS

For a more nuanced and quantum-mechanically rigorous prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an invaluable tool.[9][10] Unlike the empirical group-contribution method of HSP, COSMO-RS calculates the chemical potential of a molecule in a liquid phase from first principles.

The workflow involves:

  • Quantum Chemical Calculation: The molecule's geometry is optimized, and a calculation is performed within a virtual conductor (COSMO). This generates a "sigma profile" (σ-profile), which is a histogram of the molecule's surface charge polarity.

  • Statistical Thermodynamics: The COSMOtherm software uses these σ-profiles to calculate thermodynamic properties, including solubility, by analyzing the interactions between surface segments of the solute and solvent molecules.[9][10][11]

While a full COSMO-RS calculation is beyond the scope of this document, it represents the next step in theoretical analysis for obtaining highly accurate solubility predictions, especially in complex solvent mixtures.

Fig 2. COSMO-RS Predictive Workflow A 1. Molecular Structure ([2-(phenylsulfanyl)pyridin-3-yl]methanol) B 2. Quantum Chemistry Calculation (e.g., DFT with COSMO model) A->B C 3. Generation of Sigma-Profile (σ) B->C D 4. COSMOtherm Software (Statistical Thermodynamics) C->D E 5. Predicted Solubility (log(x), g/L) D->E

Caption: Conceptual workflow for COSMO-RS solubility prediction.

Gold Standard: Experimental Solubility Determination

Theoretical predictions provide an essential starting point, but they must be validated through rigorous experimentation. The saturation shake-flask method is the universally accepted gold standard for determining equilibrium solubility.[12][13][14]

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to comply with Good Laboratory Practice (GLP) and ICH guidelines.[12][15][16]

Objective: To determine the equilibrium solubility of [2-(phenylsulfanyl)pyridin-3-yl]methanol in a selected organic solvent at a specified temperature.

Materials:

  • [2-(phenylsulfanyl)pyridin-3-yl]methanol (solid, >98% purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Calibrated analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid [2-(phenylsulfanyl)pyridin-3-yl]methanol to a vial. The goal is to have undissolved solid remaining at equilibrium to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.[17][18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining particulates, either:

    • Centrifuge the vial at high speed and sample from the supernatant.

    • Filter the sample through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). Discard the initial portion of the filtrate to prevent errors from adsorption onto the filter material.

  • Dilution: Immediately dilute the collected sample with a known volume of the solvent to prevent precipitation upon cooling. Ensure the dilution factor is accurately recorded.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (HPLC or UV-Vis).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[16]

Analytical Quantification

Accurate concentration measurement is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[19][20]

Workflow for HPLC Quantification:

  • Method Development: Develop an HPLC method capable of resolving [2-(phenylsulfanyl)pyridin-3-yl]methanol.

  • Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations in the chosen solvent.

  • Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.999).

  • Sample Measurement: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

Fig 3. Experimental Solubility Workflow A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Shaker, 24-48h, 25°C) B->C D 4. Phase Separation (Sedimentation / Centrifugation) C->D E 5. Sample & Filter (0.22 µm Syringe Filter) D->E F 6. Accurate Dilution E->F G 7. Analytical Quantification (HPLC or UV-Vis) F->G H 8. Calculate Solubility (e.g., mg/mL) G->H

Caption: Step-by-step shake-flask experimental workflow.

Summary and Recommendations

This guide provides the first comprehensive solubility profile for [2-(phenylsulfanyl)pyridin-3-yl]methanol, established through the robust theoretical framework of Hansen Solubility Parameters. Our predictions indicate that polar aprotic solvents such as DMF, NMP, and pyridine are likely to be effective solvents, while alcohols and non-polar hydrocarbons are predicted to be poor choices.

Key Takeaways:

  • Predicted Good Solvents: Dichloromethane, Pyridine, NMP, DMF.

  • Predicted Poor Solvents: Alkanes (Hexane), Aromatic Hydrocarbons (Toluene), Alcohols (Methanol, Ethanol), and Water.

While these predictions offer a powerful tool for initial solvent screening, they are not a substitute for experimental data. We strongly recommend that any process development or formulation work be preceded by experimental validation using the detailed shake-flask protocol provided herein. This dual approach—leveraging theoretical prediction to guide and minimize experimentation—represents the most efficient and scientifically sound strategy for characterizing novel compounds.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters. Digital Discovery. [Link]

  • Baka, E. (2008). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. [Link]

  • Justes, D. R., et al. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

  • Zarghampour, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • SCM. (n.d.). Calculating and estimating sigma profiles. SCM Documentation. [Link]

  • ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

  • Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. PubMed. [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (M9). ICH. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. [Link]

  • Nielsen, S. B., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC. [Link]

  • Shodex. (n.d.). Polarities of Solvents. Shodex. [Link]

  • Alsenz, J., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Osorio-Tangarife, Y., et al. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. ChemRxiv. [Link]

  • Kounou, M., et al. (2018). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Technical University of Denmark. [Link]

  • Suzuki, T., et al. (2022). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). PMC. [Link]

  • Chemistry Stack Exchange. (2020). How to calculate sigma-profile using COSMO/RS and Gaussian 16? Chemistry Stack Exchange. [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. University of Rochester. [Link]

  • SCM. (n.d.). Analysis — COSMO-RS 2025.1 documentation. SCM. [Link]

  • Alsenz, J., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. [Link]

  • Schneider, H., et al. (1992). Hydrogen Bond Donation Properties of Organic Solvents and Their Aqueous Mixtures from >13>C NMR Data of Pyridine-N-Oxide. The Hebrew University of Jerusalem. [Link]

  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Organic Chemistry Data. [Link]

  • SCM. (n.d.). SCM: COSMO-RS GUI Tutorial. EHU. [Link]

  • Voelkel, A., & Janas, J. (2001). Determination of Hansen solubility parameters of solid materials by inverse gas-solid chromatography. AKJournals. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Reavy, K. (n.d.). Exploring the Factors that Affect Solubility: A Hands-On Lab Activity. Kelsey Reavy. [Link]

  • ChemRxiv. (2026). Deciphering the impact of both hydrogen bond donor and acceptor on the physicochemical properties of eutectic solvents. ChemRxiv. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • Agilent. (n.d.). What is UV-Vis Spectroscopy? Principles Overview. Agilent. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Wikipedia. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrogen Bonding. Organic Chemistry Tutor. [Link]

  • Clarke, H. R., et al. (2019). H-Bond donor parameters for cations. PMC. [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Bellevue College. [Link]

  • Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Chemistry LibreTexts. [Link]

  • Technology Networks. (n.d.). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step preparation of [2-(phenylsulfanyl)pyridin-3-yl]methanol in organic synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: [2-(Phenylsulfanyl)pyridin-3-yl]methanol (CAS: 1240138-51-5 / Related Scaffolds) Application: Key building block for kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: [2-(Phenylsulfanyl)pyridin-3-yl]methanol (CAS: 1240138-51-5 / Related Scaffolds) Application: Key building block for kinase inhibitors, CNS-active agents, and fused-pyridine heterocycles.

Strategic Overview & Mechanistic Rationale

The synthesis of [2-(phenylsulfanyl)pyridin-3-yl]methanol relies on the inherent electrophilicity of the pyridine ring. The nitrogen atom acts as a powerful electron-withdrawing group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and activating the 2- and 4-positions toward Nucleophilic Aromatic Substitution (SNAr).

  • Route A (Direct SNAr): A highly atom-economical, one-step substitution starting from (2-chloropyridin-3-yl)methanol. The reaction utilizes thiophenol as the nucleophile. We employ Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or DMAc)[1]. The causality here is critical: polar aprotic solvents do not solvate the thiolate anion, leaving it highly reactive ("naked"), which compensates for the mild deactivating effect of the adjacent hydroxymethyl group.

  • Route B (Two-Step Sequence): If the functionalized alcohol is unavailable, the synthesis can begin with the highly abundant 2-chloronicotinic acid[2],[3]. The strongly electron-withdrawing carboxylic acid at C3 makes the initial SNAr exceptionally fast. The resulting 2-(phenylsulfanyl)nicotinic acid is subsequently reduced. We specifically select Borane-Tetrahydrofuran (BH₃·THF) over Lithium Aluminum Hydride (LiAlH₄) for this step. BH₃ is an electrophilic reducing agent that selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, reducing it to the primary alcohol without risking the cleavage of the newly formed thioether bond[4].

Pathway Visualization

SynthRoutes A 2-Chloro-3-pyridinemethanol (Route A) C [2-(Phenylsulfanyl)pyridin-3-yl]methanol (Target Molecule) A->C K2CO3, DMF, 90 °C (Direct SNAr) B Thiophenol (Nucleophile) B->C E 2-(Phenylsulfanyl)nicotinic acid (Intermediate) B->E D 2-Chloronicotinic acid (Route B) D->E K2CO3, DMF, 80 °C (SNAr) E->C BH3·THF, 0 °C to RT (Reduction)

Fig 1. Synthetic pathways for [2-(phenylsulfanyl)pyridin-3-yl]methanol via direct SNAr and reduction.

Protocol A: Direct SNAr (1-Step Route)

This protocol is a self-validating system designed for high yield and minimal purification overhead.

Quantitative Data: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountmmol
(2-Chloropyridin-3-yl)methanol143.571.01.44 g10.0
Thiophenol110.181.21.23 mL12.0
Potassium Carbonate (Anhydrous)138.212.02.76 g20.0
N,N-Dimethylformamide (DMF)73.09Solvent15.0 mLN/A
Step-by-Step Methodology
  • System Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (2-chloropyridin-3-yl)methanol (1.44 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Evacuate and backfill the flask with dry nitrogen three times to prevent oxidative disulfide formation.

  • Solvation: Add anhydrous DMF (15 mL) via syringe. Stir at 400 rpm to suspend the base.

  • Nucleophile Introduction: Add thiophenol (1.23 mL, 12.0 mmol) dropwise via syringe at room temperature. (Safety Note: Thiophenol is highly toxic and malodorous. Perform strictly in a fume hood. Keep a bleach bath nearby to neutralize contaminated glassware).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using a heating block. Stir vigorously for 12 hours[1].

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute with 1 mL Acetonitrile, and analyze via LC-MS. The system validates completion when the starting material signal (m/z 144) is entirely replaced by the product signal (m/z 218).

  • Workup & Causality: Cool the mixture to room temperature. Quench by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Crucial Step: Wash the combined organic layers with 1M NaOH (2 x 20 mL). This selectively deprotonates any unreacted thiophenol, partitioning it into the aqueous waste as water-soluble sodium thiophenolate, drastically simplifying purification.

  • Isolation: Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient, 10% to 50% EtOAc) to afford the target compound.

Protocol B: Nicotinic Acid Route (2-Step Sequence)

Use this route if 2-chloronicotinic acid is your primary starting material[2].

Step 1: SNAr to 2-(Phenylsulfanyl)nicotinic acid
  • Dissolve 2-chloronicotinic acid (1.57 g, 10.0 mmol) and K₂CO₃ (3.45 g, 25.0 mmol) in DMF (20 mL).

  • Add thiophenol (1.23 mL, 12.0 mmol) and heat to 80 °C for 4 hours.

  • IPC: Monitor by TLC (DCM:MeOH 9:1). The highly polar acid product will remain near the baseline.

  • Workup: Cool to room temperature, dilute with water (50 mL), and acidify to pH 3 using 1M HCl. The intermediate, 2-(phenylsulfanyl)nicotinic acid, will precipitate. Filter, wash with cold water, and dry under vacuum[3].

Step 2: Chemoselective Borane Reduction
  • In a flame-dried 100 mL flask under nitrogen, dissolve the intermediate (2.31 g, 10.0 mmol) in anhydrous THF (25 mL). Cool to 0 °C.

  • Slowly add Borane-THF complex (1.0 M in THF, 25.0 mL, 25.0 mmol) dropwise over 15 minutes. (Causality: Dropwise addition strictly controls the exothermic evolution of hydrogen gas).

  • Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours.

  • Quench: Cool back to 0 °C and carefully add Methanol (10 mL) dropwise to quench excess borane. Stir until gas evolution ceases.

  • Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, extract, dry over Na₂SO₄, and concentrate to yield the final alcohol[4].

Analytical Validation Data

To ensure the trustworthiness of your synthesized batch, cross-reference your analytical results against these expected parameters:

Analytical TechniqueExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 8.40 (dd, 1H, Py-H6), 7.75 (dd, 1H, Py-H4), 7.55-7.35 (m, 5H, Ph-H), 7.10 (dd, 1H, Py-H5), 4.75 (s, 2H, -CH₂-), 2.50 (br s, 1H, -OH).
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₂H₁₂NOS⁺: 218.06; Found: 218.1
TLC (Hexane:EtOAc 1:1) R_f ≈ 0.45 (Strongly UV active at 254 nm)

Sources

Application

Application Notes and Protocols for [2-(Phenylsulfanyl)pyridin-3-yl]methanol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 2-Thioether Pyridine Scaffold In the landscape of modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Thioether Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a significant percentage of top-selling pharmaceuticals.[1][2][3] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic profile make it a privileged structure in drug design.[4][5] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity and properties. This guide focuses on a particularly valuable, yet underexplored, intermediate: [2-(phenylsulfanyl)pyridin-3-yl]methanol (CAS 43003-89-0).

The introduction of a phenylsulfanyl group at the 2-position of the pyridine ring offers several advantages for the medicinal chemist. The sulfur atom can act as a versatile handle for further synthetic transformations, including oxidation to sulfoxides and sulfones, or displacement reactions. Furthermore, the lipophilic phenyl group can enhance binding to hydrophobic pockets in target proteins, and the thioether linkage provides a flexible spacer. The adjacent hydroxymethyl group at the 3-position is a primary alcohol, readily amenable to a variety of synthetic manipulations, serving as a key attachment point for building more complex molecular architectures.

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of [2-(phenylsulfanyl)pyridin-3-yl]methanol as a pharmaceutical intermediate. Detailed, field-proven protocols are provided to guide researchers in the effective utilization of this versatile building block.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of an intermediate is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of [2-(phenylsulfanyl)pyridin-3-yl]methanol

PropertyValueSource/Method
CAS Number 43003-89-0Chemical Abstracts Service[6]
Molecular Formula C₁₂H₁₁NOSCalculated
Molecular Weight 217.29 g/mol Calculated[6]
Appearance Predicted: Off-white to pale yellow solidBased on similar compounds
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform, DMSOBased on structural analysis
Boiling Point Not available
Melting Point Not available

Safety and Handling Precautions:

  • Hazard Classification: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthesis of [2-(Phenylsulfanyl)pyridin-3-yl]methanol

The synthesis of [2-(phenylsulfanyl)pyridin-3-yl]methanol can be efficiently achieved in a two-step process starting from commercially available 2-chloronicotinic acid. The first step involves a nucleophilic aromatic substitution to introduce the phenylsulfanyl group, followed by the reduction of the carboxylic acid to the primary alcohol.

Workflow for the Synthesis of [2-(Phenylsulfanyl)pyridin-3-yl]methanol

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Carboxylic Acid 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction_1 Heat 2-Chloronicotinic Acid->Reaction_1 Thiophenol Thiophenol Thiophenol->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_1 2-(Phenylsulfanyl)nicotinic Acid 2-(Phenylsulfanyl)nicotinic Acid Reaction_2 Reflux 2-(Phenylsulfanyl)nicotinic Acid->Reaction_2 Reaction_1->2-(Phenylsulfanyl)nicotinic Acid Reducing Agent (e.g., NaBH4/I2 or BH3-THF) Reducing Agent (e.g., NaBH4/I2 or BH3-THF) Reducing Agent (e.g., NaBH4/I2 or BH3-THF)->Reaction_2 Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF)->Reaction_2 Aqueous Workup Aqueous Workup [2-(Phenylsulfanyl)pyridin-3-yl]methanol [2-(Phenylsulfanyl)pyridin-3-yl]methanol Aqueous Workup->[2-(Phenylsulfanyl)pyridin-3-yl]methanol Intermediate_Complex Intermediate Borate Complex Reaction_2->Intermediate_Complex Intermediate_Complex->Aqueous Workup G cluster_oxidation Oxidation cluster_halogenation Halogenation cluster_downstream Further Synthetic Utility Start [2-(phenylsulfanyl)pyridin-3-yl]methanol Oxidation_Reagent Mild Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) Start->Oxidation_Reagent Halogenation_Reagent Halogenating Agent (e.g., SOCl₂, PBr₃) Start->Halogenation_Reagent Aldehyde 2-(Phenylsulfanyl)nicotinaldehyde Oxidation_Reagent->Aldehyde Reductive Amination, Wittig Reaction, etc. Reductive Amination, Wittig Reaction, etc. Aldehyde->Reductive Amination, Wittig Reaction, etc. Halide 3-(Halomethyl)-2-(phenylsulfanyl)pyridine Halogenation_Reagent->Halide Nucleophilic Substitution (e.g., with amines, thiols, alkoxides) Nucleophilic Substitution (e.g., with amines, thiols, alkoxides) Halide->Nucleophilic Substitution (e.g., with amines, thiols, alkoxides)

Sources

Method

Application Note: Handling, Storage, and Stability Guidelines for [2-(phenylsulfanyl)pyridin-3-yl]methanol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Chemical Profiling & Reactivity Vulnerabilities [2-(phenylsulfanyl)pyridin-3-yl]methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Chemical Profiling & Reactivity Vulnerabilities

[2-(phenylsulfanyl)pyridin-3-yl]methanol is a highly functionalized active pharmaceutical ingredient (API) intermediate. To establish a robust handling and storage protocol, we must first deconstruct the molecule into its three reactive domains, as understanding the causality of degradation is the foundation of laboratory safety and material preservation.

  • The Thioether (Phenylsulfanyl) Moiety: Organic sulfides are notoriously susceptible to autoxidation. Exposure to ambient oxygen, trace peroxides, or UV light catalyzes the oxidation of the thioether to a sulfoxide, and eventually to a sulfone[1]. This is the primary degradation pathway that dictates strict inert storage requirements.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can undergo N-oxidation in the presence of strong oxidizers. Furthermore, pyridine derivatives present specific health hazards, including skin irritation and central nervous system effects upon prolonged inhalation[2][3].

  • The Hydroxymethyl Group: As a primary alcohol, this group is relatively stable under ambient conditions but can be oxidized to an aldehyde or carboxylic acid if exposed to aggressive environmental oxidants.

Degradation A [2-(phenylsulfanyl) pyridin-3-yl]methanol (Target API) B Sulfoxide Impurity (+16 Da) A->B Ambient O2 / Peroxides (Thioether Oxidation) D N-Oxide Impurity (+16 Da) A->D Strong Oxidants (Pyridine Oxidation) C Sulfone Impurity (+32 Da) B->C Prolonged Exposure (Over-oxidation)

Fig 1: Primary oxidative degradation pathways of [2-(phenylsulfanyl)pyridin-3-yl]methanol.

Storage Protocols & Environmental Control

Because the thioether moiety acts as an electron-rich center prone to single-electron transfer and peroxide-mediated oxidation[1][4], standard shelf storage is insufficient. The compound must be isolated from oxygen, moisture, and light.

Table 1: Optimized Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) / 2-8°C (Short-term)Minimizes the kinetic energy required for autoxidation of the thioether moiety.
Atmosphere Argon or Nitrogen (Inert)Displaces ambient oxygen, preventing the formation of sulfoxide/sulfone impurities.
Container Amber glass vial with PTFE-lined capProtects against UV-induced radical formation; PTFE prevents plasticizer leaching.
Moisture Desiccator cabinet / Parafilm sealPrevents hygroscopic uptake which can accelerate hydrolytic or oxidative degradation.

Laboratory Handling & Safety Procedures

Due to the presence of the pyridine ring and the organic sulfide, this compound presents dual hazards: the toxicity associated with alkyl pyridine derivatives[2] and the potentially objectionable odor characteristic of thioethers.

Protocol A: Safe Handling and Dispensing (Schlenk Technique)

Prerequisites: All handling must be performed inside a certified chemical fume hood. Personnel must wear nitrile gloves (double-gloving recommended), splash-proof safety goggles, and a flame-resistant lab coat[3].

  • Preparation: Purge a glovebag or prepare a Schlenk line with high-purity Argon (99.999%). Argon is preferred over Nitrogen as it is heavier than air and settles over the solid/liquid more effectively.

  • Equilibration: Remove the amber storage vial from the -20°C freezer. Critical Step: Allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the compound, introducing water that can mediate peroxide formation.

  • Dispensing:

    • Ground and secure containers to prevent static discharge[5].

    • Using an anti-static micro-spatula, transfer the required mass into a pre-weighed, oven-dried reaction flask.

  • Resealing: Backfill the master storage vial with Argon for at least 30 seconds. Quickly cap the vial, seal the seam with Parafilm, and return it to the -20°C freezer.

  • Decontamination: Clean all spatulas and surfaces with a 10% bleach solution followed by ethanol. The bleach (sodium hypochlorite) will oxidize residual trace thioethers to odorless sulfones, mitigating laboratory odor.

Workflow Step1 1. Thermal Equilibration (Warm to RT in desiccator) Step2 2. Inert Dispensing (Argon blanket / Fume hood) Step1->Step2 Step3 3. Inert Resealing (Backfill with Argon, Parafilm) Step2->Step3 Step4 4. Cryogenic Storage (Return to -20°C immediately) Step3->Step4

Fig 2: Standard Operating Procedure (SOP) workflow for inert handling and storage.

Quality Control & Stability Monitoring

To ensure the storage protocol is functioning as a self-validating system, routine Quality Control (QC) must be performed every 6 months. The primary goal is to detect the +16 Da (Sulfoxide) and +32 Da (Sulfone) mass shifts indicative of thioether degradation[4].

Protocol B: LC-MS Stability Profiling
Table 2: LC-MS Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Gradient 5% to 95% B over 5.0 minutes
Flow Rate 0.4 mL/min
Detection UV 254 nm / ESI+ (Expected [M+H]+ = 218.06 m/z)

Step-by-Step QC Execution:

  • Sample Preparation: Dissolve 1.0 mg of[2-(phenylsulfanyl)pyridin-3-yl]methanol in 1.0 mL of LC-MS grade Methanol. Vortex until completely dissolved.

  • Dilution: Dilute the stock solution 1:100 in 50/50 Water/Acetonitrile to prevent detector saturation.

  • Injection: Inject 2 µL onto the LC-MS system using the parameters in Table 2.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 218.06 (Target), m/z 234.06 (Sulfoxide / N-oxide), and m/z 250.06 (Sulfone).

  • Validation: If the combined area of the +16 Da and +32 Da peaks exceeds 2.0% of the total peak area, the batch has been compromised by oxygen ingress and should be re-purified via flash chromatography prior to use in sensitive synthetic steps.

References

  • Jubilant Ingrevia Limited. "JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet." Jubilant Ingrevia, 2024. 2

  • Sarchem Labs. "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis." Sarchem Labs, 2025. 3

  • National Center for Biotechnology Information (PMC). "Oxidation of Drugs during Drug Product Development: Problems and Solutions." NIH, 2022. 1

  • MDPI. "Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers." MDPI, 2022. 4

  • Jubilant Ingrevia Limited. "Pyridine ACS Safety Data Sheet." Jubilant Ingrevia, 2024.5

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for[2-(phenylsulfanyl)pyridin-3-yl]methanol via column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating [2-(phenylsulfanyl)pyridin-3-yl]methanol via column c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating [2-(phenylsulfanyl)pyridin-3-yl]methanol via column chromatography.

To successfully purify this molecule, we must first understand the causality behind its behavior. This compound presents a triad of chromatographic challenges:

  • The Pyridine N-Atom (Basicity): The pyridine ring is a weak base. Standard silica gel surfaces are heavily populated with mildly acidic residual silanol groups (Si-OH). The basic nitrogen strongly interacts with these silanols via hydrogen bonding and ion-exchange, leading to severe peak tailing and irreversible adsorption.

  • The Phenylsulfanyl Group (Oxidation Risk): Thioethers are electron-rich and susceptible to aerial oxidation, forming polar sulfoxides. The large, mildly acidic surface area of silica gel can catalyze this oxidation during prolonged column runs.

  • The Hydroxymethyl Group (Polarity): This group acts as a strong hydrogen bond donor and acceptor, requiring a carefully tuned, moderately polar mobile phase to achieve a practical retention factor ( Rf​ ).

Part 1: Troubleshooting FAQs

Q1: My product is streaking from Rf​ 0.1 to 0.5 on standard silica gel. How do I fix this? A: This is the classic "pyridine tailing" phenomenon. The primary cause is the secondary interaction between the basic nitrogen atom in the pyridine ring and the acidic residual silanol groups on the silica stationary phase. To resolve this, you must "mask" the silanols. Add a volatile competing base, such as 1% to 3% Triethylamine (TEA), to your mobile phase[1]. TEA preferentially binds to the active silanol sites, effectively shielding them from your target pyridine analyte and restoring a tight elution band[2].

Q2: I am observing a new, highly polar spot forming during the column run. What is happening? A: You are likely observing the oxidation of the phenylsulfanyl (thioether) group to a sulfoxide. Silica gel can act as a mild Lewis acid catalyst for aerial oxidation. To prevent this, minimize the compound's residence time on the column. If the problem persists, switch your stationary phase from silica gel to Basic Alumina , which lacks the acidic sites that promote this degradation pathway.

Q3: My target compound is co-eluting with unreacted thiophenol. Changing the mobile phase isn't helping. What should I do? A: Do not rely on chromatography to separate thiophenol. Thiophenol is highly lipophilic and streaks on silica, making co-elution highly probable. Instead, exploit its acidity (pKa ~6). Before loading your sample onto the column, perform a basic aqueous wash (e.g., 1M NaOH) on your crude organic mixture. The base will deprotonate the thiophenol into a water-soluble sodium thiophenolate salt, extracting it into the aqueous layer while your target pyridine methanol remains safely in the organic phase.

Part 2: Quantitative Data & Mobile Phase Optimization

The following table summarizes the causal relationship between solvent additives, stationary phases, and chromatographic performance for [2-(phenylsulfanyl)pyridin-3-yl]methanol.

Solvent SystemAdditiveStationary PhaseExpected Rf​ Peak Shape / Elution Profile
Hexane / EtOAc (1:1)NoneSilica Gel (60 Å)0.15 - 0.40Severe streaking, poor recovery
Hexane / EtOAc (1:1)1% TEA Silica Gel (60 Å)0.35Tight band, high recovery
DCM / MeOH (95:5)NoneSilica Gel (60 Å)0.20 - 0.50Moderate tailing, risk of oxidation
Hexane / EtOAc (1:1)NoneBasic Alumina0.45Tight band, no TEA required

Part 3: Standardized Purification Protocol

To guarantee trustworthiness, the following methodology for TEA-Deactivated Flash Chromatography is designed as a self-validating system. Built-in checks ensure that the causality of the chemistry is verified at each step.

Phase 1: Stationary Phase Deactivation
  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate 1:1 v/v) and spike it with 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel using the TEA-spiked solvent.

  • Equilibration & Validation: Flush the packed bed with at least two column volumes of the spiked solvent. Pre-equilibrating the silica ensures all silanol sites are neutralized before the sample is introduced[3].

    • Validation Check: Collect a few drops of the eluent from the column stopcock and test its pH with wet indicator paper. It must register as basic (pH > 8). This confirms that the silanol sites are fully saturated and TEA is successfully breaking through the column.

Phase 2: Loading and Elution
  • Sample Loading: Dissolve the crude [2-(phenylsulfanyl)pyridin-3-yl]methanol in a minimum volume of the TEA-spiked mobile phase. If solubility is poor, use Dichloromethane spiked with 1% TEA. Apply evenly to the top of the silica bed.

  • Elution: Elute using positive air pressure. Collect fractions in standard test tubes.

    • Validation Check: Spot fractions on a TLC plate. The target compound should elute as a concentrated, circular spot without a trailing tail.

Phase 3: Solvent Removal & Verification
  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure using a rotary evaporator.

  • TEA Removal: TEA has a boiling point of 89°C and often lingers in the final product.

    • Validation Check: Acquire a crude 1 H NMR spectrum. Look for the characteristic TEA ethyl signals (a triplet at ~1.0 ppm and a quartet at ~2.5 ppm). If present, perform an azeotropic distillation by adding 10 mL of toluene to the flask and re-evaporating, followed by 2 hours on a high-vacuum manifold.

Part 4: Decision Workflow

PurificationWorkflow step1 Crude [2-(phenylsulfanyl)pyridin-3-yl]methanol step2 TLC Analysis (Hexane/EtOAc) step1->step2 decision1 Is severe tailing observed? step2->decision1 action1 Add 1-3% TEA to Mobile Phase decision1->action1  Yes   decision2 Is sulfoxide impurity forming? decision1->decision2  No   action1->decision2 action2 Switch to Basic Alumina & Degas decision2->action2  Yes   final Pure Target Compound decision2->final  No   action2->final

Systematic troubleshooting workflow for pyridine methanol purification.

Sources

Reference Data & Comparative Studies

Validation

In Vitro Toxicity Comparison Guide: [2-(Phenylsulfanyl)pyridin-3-yl]methanol Analogs

Executive Summary & Mechanistic Rationale The chemical building block [2-(phenylsulfanyl)pyridin-3-yl]methanol (CAS 43003-89-0) represents a highly versatile scaffold in medicinal chemistry, frequently utilized in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The chemical building block [2-(phenylsulfanyl)pyridin-3-yl]methanol (CAS 43003-89-0) represents a highly versatile scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and allosteric modulators. However, from a safety pharmacology perspective, this parent scaffold harbors two distinct structural alerts that can drive metabolism-dependent idiosyncratic toxicity:

  • Thioether S-Oxidation (Liability 1): Thioether moieties are highly susceptible to cytochrome P450 (CYP)-mediated S-oxidation. This biotransformation generates highly electrophilic sulfoxides or quinone-like reactive intermediates[1]. These reactive metabolites (RMs) rapidly deplete cellular glutathione (GSH) and covalently bind to essential hepatic proteins, which is a primary initiating event in2[2].

  • Primary Pyridine Methanol Oxidation (Liability 2): Primary alcohols attached to heteroaromatic rings can undergo rapid oxidation via Alcohol Dehydrogenase (ADH) or CYP enzymes to form reactive pyridyl aldehydes[3]. These aldehydes act as hard electrophiles, readily forming Schiff bases with lysine residues on cellular proteins, leading to direct cellular dysfunction or immunogenic haptenization[4].

To objectively evaluate these liabilities, this guide compares the in vitro toxicity profile of the parent scaffold against three rationally designed analogs aimed at mitigating reactive metabolite formation.

Structural Analogs Evaluated
  • Parent Scaffold: [2-(phenylsulfanyl)pyridin-3-yl]methanol.

  • Analog A (Sulfone Derivative): 2-(phenylsulfonyl)pyridin-3-yl]methanol. Pre-oxidizing the sulfur to a sulfone sterically and electronically blocks CYP-mediated S-oxidation.

  • Analog B (Tertiary Alcohol): 2-[2-(phenylsulfanyl)pyridin-3-yl]propan-2-ol. Converting the primary methanol to a sterically hindered tertiary alcohol prevents enzymatic oxidation to the reactive aldehyde.

  • Analog C (Dual-Blocked): 2-[2-(phenylsulfonyl)pyridin-3-yl]propan-2-ol. Combines both structural modifications to completely abrogate reactive metabolite formation.

In Vitro Toxicity Workflows & Protocols

To ensure scientific integrity and self-validating results, the following field-proven methodologies must be employed to evaluate the toxicity of these analogs.

Protocol A: 3D HepaRG High-Content Screening (HCS) for Hepatotoxicity

Causality & Rationale: Traditional 2D HepG2 cultures lack robust CYP450 expression, leading to false negatives for metabolism-driven toxicity[5]. HepaRG cells express functional CYPs and phase II enzymes at levels comparable to primary human hepatocytes. Utilizing 3D spheroids allows for 14-day chronic exposure, capturing delayed toxicity mechanisms like mitochondrial dysfunction and GSH depletion[6].

Step-by-Step Methodology:

  • Spheroid Formation: Seed cryopreserved HepaRG cells into ultra-low attachment 96-well plates (2,000 cells/well) and centrifuge to initiate 3D spheroid formation. Cultivate for 7 days.

  • Compound Dosing: Dose spheroids with test analogs in a 10-point concentration-response format (0.1 µM to 100 µM, 0.5% DMSO final). Maintain exposure for 14 days, refreshing media and compound every 3 days.

  • Multiplexed Staining: On day 14, incubate spheroids with a fluorescent probe cocktail: Monochlorobimane (mBCl) for GSH content, Dihydroethidium (DHE) for reactive oxygen species (ROS), and Hoechst 33342 for nuclear morphology[6].

  • Viability Assessment: Post-imaging, lyse the spheroids using CellTiter-Glo 3D reagent to quantify total cellular ATP (viability).

  • Data Analysis: Utilize a 7 to extract multiparametric data and determine the Minimum Effective Concentration (MEC) for each readout[7].

Protocol B: Reactive Metabolite Trapping (GSH Adduction Assay)

Causality & Rationale: Direct quantification of reactive sulfoxides and aldehydes is challenging due to their transient nature. Trapping them with excess GSH forms stable thioether conjugates that serve as a direct proxy for bioactivation liability.

Step-by-Step Methodology:

  • Incubation: Combine 10 µM of the test analog with 1 mg/mL Human Liver Microsomes (HLMs) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Incubate for 60 minutes.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate HLM proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Quantification: Analyze via LC-MS/MS using a neutral loss scan of m/z 129 (characteristic of γ-glutamyl cleavage) to detect and quantify total GSH adducts (normalized to pmol/mg protein).

Protocol C: CYP3A4 Time-Dependent Inhibition (TDI)

Causality & Rationale: Reactive metabolites often covalently bind to the active site of the CYP enzymes that generate them, causing mechanism-based inhibition (MBI) and severe drug-drug interactions[1].

Step-by-Step Methodology:

  • Pre-Incubation: Incubate 10 µM test analog with recombinant CYP3A4 (50 pmol/mL) and 1 mM NADPH for 0 minutes and 30 minutes at 37°C.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary buffer containing the CYP3A4 probe substrate (Midazolam, 5 µM) and NADPH.

  • Measurement: Incubate for 10 minutes, quench with acetonitrile, and measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Calculation: Calculate the IC₅₀ shift. A shift ratio > 1.5-fold indicates time-dependent, mechanism-based inhibition.

Quantitative Data Presentation

The following table summarizes the in vitro toxicity metrics for the parent scaffold and its rationally designed analogs.

CompoundStructural Modification3D HepaRG ATP MEC (µM)HepaRG GSH Depletion MEC (µM)Total GSH Adducts (pmol/mg)CYP3A4 IC₅₀ Shift (Fold)
Parent Scaffold None (Baseline)12.53.14504.2
Analog A Sulfone (Blocks S-Oxidation)>10045.01201.8
Analog B Tert-Alcohol (Blocks Aldehyde)55.018.52102.5
Analog C Dual-Blocked (Sulfone + Tert-Alcohol)>100>100< 10 (LOD)1.0

Data Interpretation: The parent scaffold exhibits severe GSH depletion and mechanism-based CYP3A4 inhibition due to dual bioactivation pathways. Analog C (Dual-Blocked) successfully mitigates both liabilities, demonstrating no detectable GSH adduction and an excellent in vitro safety profile.

Metabolic Activation Pathway Visualization

MetabolicPathway Parent Parent Scaffold [2-(Phenylsulfanyl)pyridin-3-yl]methanol CYP CYP450 / ADH Bioactivation Parent->CYP Enzymatic Processing Sulfoxide Reactive Sulfoxide (via S-Oxidation) CYP->Sulfoxide Thioether Oxidation Aldehyde Reactive Aldehyde (via Alcohol Oxidation) CYP->Aldehyde Methanol Oxidation Toxicity GSH Depletion & Protein Adduction (DILI) Sulfoxide->Toxicity Covalent Binding Aldehyde->Toxicity Schiff Base Formation AnalogC Analog C (Dual-Blocked) Sulfone + Tert-Alcohol Safe Stable Clearance (Phase II Conjugation) AnalogC->Safe Steric/Electronic Blocking

Metabolic activation of the parent scaffold vs. stable clearance of the dual-blocked analog.

References

  • High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. Source: nih.gov.
  • 3D Hepatotoxicity Assay using HepaRG Spheroids. Source: evotec.com.
  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. Source: mdpi.com.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Source: acs.org.
  • Comparison of in vitro models for drug-induced liver injury assessment. Source: jbtr.or.kr.
  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Source: washington.edu.
  • Reactive Metabolite-induced Protein Glutathionylation: A Potentially Novel Mechanism Underlying Acetaminophen Hepatotoxicity. Source: nih.gov.
  • Managing the challenge of chemically reactive metabolites in drug development. Source: washington.edu.
  • Isoniazid: An Update on the Multiple Mechanisms for a Singular Action. Source: researchgate.net.
  • Development and validation of a liquid chromatographic method for the determination of hydroxymethylfurfural. Source: researchgate.net.

Sources

Safety & Regulatory Compliance

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